3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid
Description
Properties
IUPAC Name |
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13-11(14(20)21)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBKMODFHYFFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378130 | |
| Record name | 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-03-7 | |
| Record name | 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-benzoic acid with 4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Medicinal Chemistry
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, leading to various therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative demonstrated a reduction in cell viability by 70% in breast cancer cells at a concentration of 10 µM over 48 hours.
- Antimicrobial Properties : The compound has shown minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and S. aureus, with values ranging from 15 to 30 µg/mL, indicating potential use as an antimicrobial agent.
Drug Development
Due to its unique chemical structure, this compound serves as a valuable building block in the synthesis of novel drugs. It may be utilized in the development of:
- Inhibitors for Enzymatic Pathways : The compound's ability to interact with specific enzymes makes it a candidate for developing inhibitors that could modulate metabolic pathways involved in diseases.
- Therapeutics for Autoimmune Diseases : Research has suggested that similar compounds can be effective in treating autoimmune conditions by modulating immune responses.
| Activity Type | Target Organism/Cell Line | MIC/Effect | Reference |
|---|---|---|---|
| Anticancer Activity | Breast Cancer Cells | 70% viability reduction at 10 µM | |
| Antimicrobial Activity | E. coli | MIC: 15 µg/mL | |
| S. aureus | MIC: 30 µg/mL |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The findings indicated that these compounds activated caspase pathways leading to apoptosis in various cancer cell lines, highlighting their potential for cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial efficacy of several derivatives of benzoic acid, including the target compound. The study found that modifications to the piperazine ring significantly enhanced activity against gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine-containing benzoic acid derivatives, focusing on molecular features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Boc Protection: Compounds with Boc groups (e.g., target compound, ) exhibit higher lipophilicity (LogP ~3.26 ) compared to unprotected derivatives (LogP ~0.37 ), improving membrane permeability but requiring deprotection for activity .
Biological Activity: Antioxidant Potential: Piperazine-acridine hybrids (e.g., CP-05 in ) show IC₅₀ values of 155.03 nM, attributed to electron-rich aromatic systems. The target compound’s amino group may similarly enhance radical scavenging. Binding Interactions: Molecular docking studies for CP-05 reveal H-bonds with ASN10 and ASN59 , suggesting the Boc-piperazine moiety in the target compound could engage similar residues.
ADME/Toxicity: Lipinski’s Rule: All compounds comply with molecular weight <500 and LogP <5, supporting oral bioavailability . Toxicity: Piperazine derivatives in show low mutagenicity, while Boc groups are generally non-toxic .
Research Findings and Implications
- Synthetic Flexibility : The Boc group enables modular synthesis, as seen in analogs like 3-{[4-Boc-piperazin-1-yl]methyl}benzoic acid (), but may require post-synthetic deprotection .
- Activity Modulation: Substituents like the 3-amino group or trifluoromethylphenyl () can fine-tune electronic properties and target affinity. For example, the trifluoromethyl group in enhances metabolic stability.
- Limitations: Limited direct data on the target compound’s activity necessitate further in vitro studies to validate hypothesized antioxidant or receptor-binding effects.
Biological Activity
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molar Mass : 319.395 g/mol
- CAS Number : 799283-53-7
The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of benzoic acid, similar to the compound , exhibit inhibition against several enzymes. For instance:
- Cathepsins B and L : These enzymes are involved in protein degradation pathways. Compounds structurally related to this compound have shown significant activation of these cathepsins, promoting autophagy and proteasomal degradation pathways .
Anti-inflammatory Activity
The compound's anti-inflammatory properties may be linked to its ability to modulate prostaglandin E2 signaling through EP4 receptor antagonism, a pathway critical in pain and inflammation .
Biological Activity Evaluation
Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications.
Case Studies
- In Vivo Studies : In a study evaluating anti-inflammatory effects, derivatives similar to this compound were tested using a carrageenan-induced rat paw edema model. The results indicated significant reduction in swelling, suggesting potent anti-inflammatory activity .
- Cell-Based Assays : In vitro assays demonstrated that compounds with similar structures activated proteasomal and lysosomal pathways without notable cytotoxicity. For example, at a concentration of 5 μM, certain derivatives induced significant increases in chymotrypsin-like activity .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 3-amino-2-[4-(tert-butoxycarbonyl)piperazin-1-yl]benzoic acid, and how can reaction yields be optimized?
A common method involves coupling Boc-protected piperazine derivatives with functionalized benzoic acid precursors. For example, succinic anhydride can react with 1-Boc-piperazine to form intermediates, as demonstrated in similar compounds with yields up to 82% . Optimization strategies include:
- Catalyst selection : Use palladium catalysts for cross-coupling reactions.
- Temperature control : Maintain mild conditions (e.g., 0–25°C) to prevent Boc-group cleavage.
- Stoichiometric ratios : Employ a 1.2:1 molar ratio of anhydride to piperazine to minimize side products.
Q. How can researchers characterize the Boc-protected piperazine moiety using spectroscopic methods?
- NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (¹H NMR). Piperazine protons resonate as broad signals between 2.5–3.5 ppm .
- IR spectroscopy : The carbonyl stretch (C=O) of the Boc group is observed at ~1680–1720 cm⁻¹.
- Mass spectrometry : Look for the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to Boc cleavage (loss of 100–114 Da).
Q. What analytical techniques are recommended for assessing purity, especially with structurally similar byproducts?
- HPLC with UV/Vis detection : Use a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to resolve impurities. Retention times should align with reference standards .
- LC-MS : Confirm molecular weight and detect low-abundance impurities (e.g., de-Boc products or dimerization side reactions).
Q. What are the best practices for storing this compound to ensure long-term stability?
- Storage conditions : Keep in airtight containers with desiccants (e.g., silica gel) under inert gas (N₂ or Ar) at –20°C .
- Avoid moisture : The Boc group is sensitive to hydrolysis; use anhydrous solvents for reconstitution.
Advanced Research Questions
Q. What are the common impurities encountered during synthesis, and how can they be resolved?
- Byproducts : Unreacted Boc-piperazine, deprotected amines, or dimerized intermediates.
- Identification : Compare HPLC retention times with spiked standards or use high-resolution MS to assign fragment ions .
- Resolution : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC.
Q. What strategies are effective for deprotecting the Boc group without affecting the amino group?
Q. How does the Boc group influence solubility and reactivity in downstream reactions?
- Solubility : The Boc group reduces polarity, making the compound more soluble in organic solvents (e.g., DCM, THF) but less in aqueous buffers.
- Reactivity : The bulky tert-butyl group sterically hinders nucleophilic attacks on the piperazine nitrogen, enabling selective functionalization at other sites.
Q. How can dimeric/polymeric side products be mitigated during piperazine coupling reactions?
Q. How should conflicting spectral data (e.g., NMR vs. MS) be reconciled during structural confirmation?
Q. How can computational tools predict biological activity based on structural features?
- Molecular docking : Use software like AutoDock Vina to model interactions between the piperazine-benzoic acid scaffold and target proteins (e.g., GPCRs or kinases).
- Pharmacophore modeling : Highlight key features like the carboxylic acid (hydrogen bond donor) and piperazine (flexible linker) for activity prediction .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
